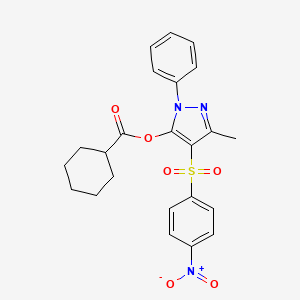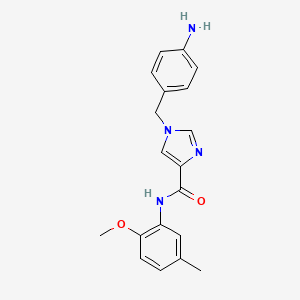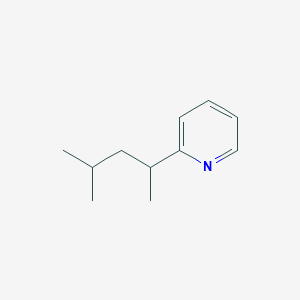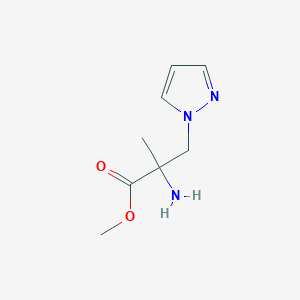
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide” is a chemical compound that contains an indole group. Indoles are aromatic heterocyclic structures consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The therapeutic potential of indole-containing small molecules has been reported, based on their various pharmacological activities .
作用機序
Target of Action
The primary target of this compound is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . The AP is a key contributor to the pathogenesis of several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
Mode of Action
The compound interacts with FB, which is integral to the formation of C3 and C5 convertase .
Biochemical Pathways
The compound affects the AP of the complement system, which is involved in the body’s immune response . By inhibiting FB, the compound prevents the formation of C3 and C5 convertase, thereby disrupting the AP .
Pharmacokinetics
It is noted that the compound is being evaluated clinically in several diverse ap mediated indications , suggesting that it has been found to have acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of FB by the compound disrupts the AP, potentially alleviating the symptoms of diseases mediated by this pathway . This includes conditions such as age-related macular degeneration, PNH, aHUS, and various glomerular diseases .
Action Environment
As the compound is being evaluated in clinical trials , it can be inferred that its action is likely to be influenced by factors such as the patient’s health status, the presence of other medications, and individual genetic variations.
実験室実験の利点と制限
One of the main advantages of (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide is its potential use as a chemical probe for studying the function of specific proteins. However, there are also limitations to its use. For example, this compound may have off-target effects on other proteins, leading to potential complications in experimental results.
将来の方向性
There are many potential future directions for research on (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide. One area of interest is its potential use as a therapeutic agent for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, there is potential for the development of new chemical probes based on this compound for studying the function of other proteins.
In conclusion, this compound is a promising compound for scientific research with potential applications in a variety of fields. While there is still much to be learned about its mechanism of action and effects on cellular processes, the potential for its use as a chemical probe and therapeutic agent make it an exciting area of research for the future.
合成法
The synthesis of (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide involves several steps. The starting material is 2-methyl-1H-indole, which is reacted with formaldehyde and hydrogen cyanide to form the corresponding nitrile. The nitrile is then reduced with sodium borohydride to form the corresponding amine. This amine is then reacted with 3-phenylacryloyl chloride to form the final product.
科学的研究の応用
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide has been studied for its potential use in a variety of scientific research applications. One of the main areas of interest is its potential use as a chemical probe for studying the function of certain proteins. This compound has been shown to bind to specific proteins and modulate their activity, making it a useful tool for studying their function.
特性
IUPAC Name |
(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-11-17-12-16(7-9-18(17)21-14)13-20-19(22)10-8-15-5-3-2-4-6-15/h2-12,21H,13H2,1H3,(H,20,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDXEYQFMJRLG-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)
![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2532235.png)

![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2532238.png)






![5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2532250.png)